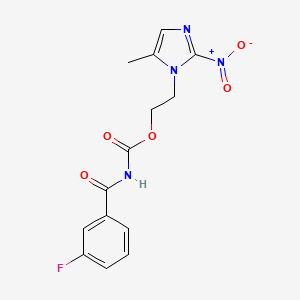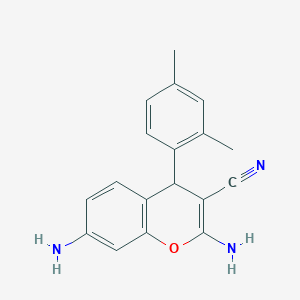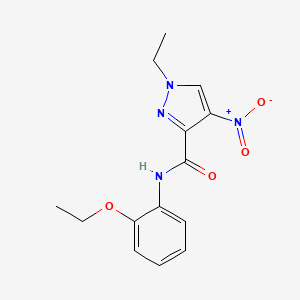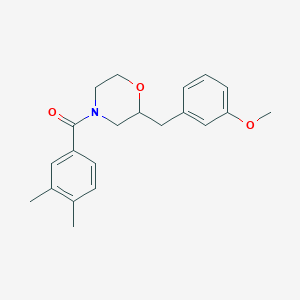![molecular formula C19H17NO3 B6081680 2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is also known as EI-1 and is a potent inhibitor of HIV-1 integrase. In
Mecanismo De Acción
EI-1 inhibits the strand transfer activity of HIV-1 integrase by binding to the integrase-DNA complex. It acts as a non-competitive inhibitor, meaning that it binds to a site on the enzyme that is distinct from the active site. This binding prevents the enzyme from carrying out its function, which is to integrate the viral DNA into the host cell genome.
Biochemical and Physiological Effects
EI-1 has been shown to be highly specific for HIV-1 integrase and does not inhibit other enzymes involved in DNA replication or repair. It has also been demonstrated to have low cytotoxicity in cell-based assays. In animal studies, EI-1 has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EI-1 has several advantages for lab experiments. It is a potent and specific inhibitor of HIV-1 integrase, making it a valuable tool for studying the role of this enzyme in viral replication. It has also been shown to have low cytotoxicity, which is important for cell-based assays.
One limitation of EI-1 is its relatively low yield in the synthesis process. This can make it expensive to produce in large quantities for use in experiments. Another limitation is that it is not effective against other types of integrases, such as those found in retroviruses other than HIV-1.
Direcciones Futuras
For research on EI-1 include the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for HIV-1 infection.
Métodos De Síntesis
The synthesis of EI-1 involves the reaction of 4-ethoxyaniline with 1H-indene-1,3(2H)-dione in the presence of acetic acid and acetic anhydride. The reaction mixture is heated to 100 °C for several hours, and the resulting product is purified by column chromatography. The yield of EI-1 is typically around 50%.
Aplicaciones Científicas De Investigación
EI-1 has potential applications in scientific research, particularly in the field of HIV-1 integrase inhibition. HIV-1 integrase is an essential enzyme for the replication of the virus, and inhibitors of this enzyme have been developed as antiviral drugs. EI-1 has been shown to be a potent inhibitor of HIV-1 integrase, with an IC50 value of 0.24 μM.
Propiedades
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)20-12(2)17-18(21)15-6-4-5-7-16(15)19(17)22/h4-11,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADEVVRIHTTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![ethyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6081625.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)

![N-methyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6081681.png)